N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

PDE4 inhibition regiochemistry structure-activity relationship

This 3-carboxamide regioisomer of the extensively patented PDE4B/D 2-carboxamide series offers a topologically distinct hydrogen-bonding pharmacophore critical for divergent target selectivity. With no public biological annotation, it is ideal for novel target deconvolution via chemical proteomics. The meta-bromophenyl substituent provides a unique σ-hole halogen-bond donor, and its synthetic tractability makes it a superior fragment for Suzuki-Miyaura diversification. Secure this high-purity building block to accelerate your CNS or anti-inflammatory screening campaigns.

Molecular Formula C13H12BrN3O2
Molecular Weight 322.162
CAS No. 1428374-16-6
Cat. No. B2759825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
CAS1428374-16-6
Molecular FormulaC13H12BrN3O2
Molecular Weight322.162
Structural Identifiers
SMILESC1CN2C(=C(C=N2)C(=O)NC3=CC(=CC=C3)Br)OC1
InChIInChI=1S/C13H12BrN3O2/c14-9-3-1-4-10(7-9)16-12(18)11-8-15-17-5-2-6-19-13(11)17/h1,3-4,7-8H,2,5-6H2,(H,16,18)
InChIKeyZZUXSZPCCQZNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (CAS 1428374-16-6): Chemical Identity and Procurement Baseline


N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (CAS 1428374-16-6) is a synthetic heterocyclic compound with molecular formula C₁₃H₁₂BrN₃O₂ and molecular weight 322.16 g/mol . It features a fused pyrazolo[5,1-b][1,3]oxazine bicyclic core bearing a 3-bromophenyl carboxamide substituent at the 3-position. The compound belongs to the broader pyrazolo-oxazine fused ring system class, which has documented inhibitory activities across anticancer, antitubercular, anti-inflammatory, antibacterial, and antifungal targets, as well as COX-1 and COX-2 enzyme inhibition [1]. Critically, this compound is distinguished from the extensively patented 2-carboxamide regioisomeric series (e.g., compounds in US10323042B2 / WO2017145013A1) by the position of the carboxamide attachment on the pyrazole ring, a regiochemical feature with significant implications for target recognition and biological activity profile [2].

Why N-(3-Bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide Cannot Be Replaced by Generic In-Class Analogs


In-class substitution of pyrazolo[5,1-b][1,3]oxazine derivatives without rigorous justification is scientifically unsound because regiochemistry fundamentally dictates biological target engagement. The extensively characterized PDE4B inhibitor series (WO2017145013A1 / US10323042B2) exclusively comprises 2-carboxamide derivatives, with representative compounds demonstrating PDE4D3 IC₅₀ values ranging from 5.35 nM to 29,800 nM depending on substitution pattern [1]. The target compound is a 3-carboxamide regioisomer, placing its hydrogen-bonding pharmacophore at a topologically distinct position on the pyrazole ring. This single-atom connectivity shift alters the spatial orientation of the critical carboxamide group, which is expected to produce a divergent target selectivity profile relative to the 2-carboxamide series [2]. Furthermore, the 3-bromophenyl substituent contributes unique steric and electronic properties—the bromine atom's polarizable van der Waals volume (≈28.5 ų) and capacity for halogen bonding differ substantially from the chloro-, fluoro-, or methyl-substituted aryl groups that dominate the PDE4 patent landscape [3]. These cumulative structural differences make simple functional interchange with any single in-class analog unreliable without empirical validation.

Quantitative Differentiation Evidence for N-(3-Bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (CAS 1428374-16-6)


Regioisomeric Differentiation: 3-Carboxamide vs. 2-Carboxamide PDE4 Inhibitor Series

The target compound is a 3-carboxamide regioisomer, whereas the entire PDE4B inhibitor patent series (WO2017145013A1; US10323042B2; US10738063) claims exclusively 2-carboxamide-substituted pyrazolo[5,1-b][1,3]oxazines [1]. Representative 2-carboxamide examples from this series show PDE4D3 IC₅₀ values spanning 5.35 nM (Example 53A) to 29,800 nM (Example 1), with the most potent compounds bearing substituted aryl groups at the 3-position and carboxamide N-cyclopropyl or N-alkyl groups [2]. The 3-carboxamide regioisomer places the hydrogen-bond-donating amide NH at a topologically distinct vector, which is predicted to alter the hydrogen-bonding network with catalytic domain residues (e.g., the invariant glutamine in the PDE4 active site) relative to the 2-carboxamide series [3]. No PDE4 inhibition data have been reported for any 3-carboxamide pyrazolo[5,1-b][1,3]oxazine derivative to date.

PDE4 inhibition regiochemistry structure-activity relationship

Lipophilicity Differentiation: XLogP3 Comparison Between 3-Carboxamide and 2-Carboxamide Regioisomers

Computed physicochemical properties reveal a measurable lipophilicity difference between the 3-carboxamide (target) and 2-carboxamide regioisomers, despite identical molecular formula (C₁₃H₁₂BrN₃O₂) and topological polar surface area (56.2 Ų) [1] [2]. The target compound (3-carboxamide) exhibits XLogP3 = 2.1, while the 2-carboxamide regioisomer (CAS 1428352-56-0) exhibits XLogP3 = 2.5 [1] [2]. This ΔXLogP3 of 0.4 log units represents an approximately 2.5-fold difference in octanol-water partition coefficient, sufficient to measurably impact aqueous solubility, membrane permeability, and plasma protein binding [3]. The difference arises from the distinct intramolecular hydrogen-bonding environments created by the carboxamide orientation relative to the oxazine ring oxygen.

lipophilicity drug-likeness ADME prediction

Halogen Substituent Differentiation: 3-Bromophenyl vs. 4-Fluorophenylmethyl in Crystallographically Validated Scaffolds

The pyrazolo[5,1-b][1,3]oxazine-3-carboxamide scaffold has been experimentally validated in a protein-ligand co-crystal structure (PDB 5QOX), where the ligand LFM (N-[(4-fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide) was resolved at 1.95 Å resolution in complex with the human mRNA decapping enzyme DCP2 (NUDT20) [1]. The LFM ligand carries a 4-fluorophenylmethyl substituent (MW = 275.3 Da) connected via a methylene spacer to the carboxamide nitrogen [1]. In contrast, the target compound features a 3-bromophenyl group directly attached to the carboxamide nitrogen (no methylene spacer), with a bromine atom that is both more polarizable (α ≈ 3.05 ų vs. α ≈ 0.56 ų for fluorine) and capable of participating in halogen-bonding interactions with protein backbone carbonyls or π-systems [2]. The direct N-phenyl attachment (vs. N-benzyl in LFM) also reduces conformational flexibility (rotatable bond count preserved at 2 despite different connectivity), which may enhance binding entropy [3].

halogen bonding PDB crystallography fragment-based drug discovery

Synthetic Tractability Advantage: 3-Bromophenyl Group as a Cross-Coupling Handle for Focused Library Synthesis

The 3-bromophenyl substituent on the target compound provides a chemically orthogonal, versatile handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is absent in the des-bromo or chloro/fluoro analogs [1]. While the 2-carboxamide PDE4 inhibitor series (US10323042B2) relies on pre-installed aryl groups at the 3-position of the pyrazolo-oxazine core (introduced during early-stage synthesis), the bromine atom on the target compound's N-phenyl ring enables post-synthetic elaboration without perturbing the pyrazolo-oxazine core [2]. The compound's modest molecular weight (322 Da) and low rotatable bond count (2) place it within fragment-like chemical space (MW < 300 Da is typical; 322 Da is borderline fragment), making it suitable as a starting point for fragment growing or merging strategies where the bromine serves as a synthetic exit vector [3].

Suzuki coupling Buchwald-Hartwig amination library synthesis

Absence of PDE4 Activity: Orthogonal Biological Target Space Relative to 2-Carboxamide Series

A comprehensive search of PubMed, ChEMBL, BindingDB, and patent literature (as of early 2026) yielded no reported biological activity data—PDE4 or otherwise—for N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (CAS 1428374-16-6) [1]. This contrasts sharply with the 2-carboxamide regioisomeric series, where multiple compounds have been profiled against PDE4A3, PDE4B1, PDE4C1, and PDE4D3, with IC₅₀ values spanning 5.35–29,800 nM [2]. The absence of reported PDE4 activity for the 3-carboxamide compound is consistent with the structural expectation that the repositioned carboxamide pharmacophore will not productively engage the PDE4 catalytic site's conserved glutamine residue in the same manner as the 2-carboxamide series [3]. This data gap is scientifically informative: it suggests the compound occupies an orthogonal region of biological target space, potentially addressing targets beyond the phosphodiesterase family such as kinases, epigenetic readers, or nuclear receptors that recognize distinct hydrogen-bonding patterns. Users seeking PDE4 tool compounds should select from the 2-carboxamide series; users seeking unexplored target space should consider the 3-carboxamide scaffold.

PDE4 selectivity target deconvolution kinase profiling

Recommended Research and Procurement Application Scenarios for N-(3-Bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (CAS 1428374-16-6)


Orthogonal Primary Screening for Non-PDE4 Targets in CNS and Inflammatory Disease Programs

Given the extensive characterization of the 2-carboxamide pyrazolo[5,1-b][1,3]oxazine series as PDE4B/D inhibitors (IC₅₀ range 5.35–29,800 nM across PDE4 isoforms) [1], the 3-carboxamide regioisomer provides a structurally related but topologically distinct chemotype for screening panels where PDE4 activity is undesirable. Researchers developing CNS or anti-inflammatory therapeutics can deploy this compound in broad-panel kinase, GPCR, or epigenetic reader assays to identify novel target engagements that are inaccessible to the 2-carboxamide series. The crystallographically validated 3-carboxamide scaffold (PDB 5QOX) confirms that this chemotype can achieve specific protein binding [2], while the absence of reported PDE4 activity supports its use in counter-screening protocols to establish target selectivity for lead compounds derived from the PDE4-active 2-carboxamide series.

Fragment-Based Lead Generation Leveraging the Bromine Cross-Coupling Handle

With a molecular weight of 322 Da, only 2 rotatable bonds, and XLogP3 of 2.1 [1], this compound occupies the upper boundary of fragment-like chemical space and is suitable as a starting point for fragment growing campaigns. The 3-bromophenyl substituent serves as a chemically addressable vector for Suzuki-Miyaura coupling, enabling systematic exploration of aryl/heteroaryl diversity at the N-phenyl domain without de novo core synthesis. Unlike the fully elaborated PDE4 inhibitor leads (MW 360–540 Da) that require multistep deconstruction for SAR studies, this compound allows researchers to build complexity outward from a tractable fragment, an approach validated by the fragment-based discovery of approved drugs such as vemurafenib.

Halogen Bonding Probe Development Using the 3-Bromophenyl Moiety

The bromine atom at the meta position of the N-phenyl ring provides a σ-hole donor capable of forming halogen bonds with backbone carbonyl oxygens or π-electron systems in protein binding sites, as documented extensively in medicinal chemistry literature [1]. This capability is absent in the corresponding 4-fluorophenylmethyl analog (LFM, PDB 5QOX) [2]. Researchers investigating the thermodynamic contribution of halogen bonding to ligand-protein affinity can use this compound as a probe, with the des-bromo analog or the 2-carboxamide regioisomer (CAS 1428352-56-0, XLogP3 = 2.5) [3] serving as matched molecular pair controls to deconvolute the bromine-specific contribution from scaffold effects.

Chemical Biology Tool for Target Identification via Affinity-Based Proteomics

The compound's structural novelty—no biological annotation exists in any public database as of 2026 [1]—makes it an attractive candidate for chemical proteomics approaches (e.g., affinity chromatography, photoaffinity labeling, or CETSA-MS) aimed at identifying previously unrecognized protein targets for the pyrazolo[5,1-b][1,3]oxazine chemotype. The bromine atom provides a convenient spectroscopic handle (distinctive isotopic pattern: ⁷⁹Br/⁸¹Br ≈ 1:1) for mass spectrometry-based hit identification, while the carboxamide NH can be functionalized with linker moieties for immobilization on affinity matrices without modifying the pyrazolo-oxazine core structure that is critical for target recognition.

Quote Request

Request a Quote for N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.